molecular formula C14H12N2O B3333002 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile CAS No. 937653-09-3

3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Cat. No. B3333002
CAS RN: 937653-09-3
M. Wt: 224.26 g/mol
InChI Key: SSUOVWFDDLWTMS-UHFFFAOYSA-N
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Description

“3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .


Synthesis Analysis

The synthesis of this compound involves the Paal–Knorr reaction, which is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 2 and 5 positions with methyl groups, at the 3 position with a formyl group, and is attached to a benzonitrile group .

It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Agents : A study synthesized novel derivatives of pyrrole, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, and evaluated their in vitro antimicrobial activities. These compounds displayed significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced this activity (Hublikar et al., 2019).

Organic Synthesis and Structural Analysis

  • Nucleophilic Substitution : Another research focused on the direct nucleophilic substitution of polyfluorobenzenes with pyrrole and 2,5-dimethylpyrrole, leading to the synthesis of novel N-pyrrolyl- and N-(2,5-dimethyl)pyrrolyl- derivatives (Tokárová et al., 2017).
  • Spectroscopy Analysis : Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopy methods and quantum chemical calculations, demonstrating its potential in structural chemistry (Singh et al., 2013).

Material Science and Chemistry

  • Solid Thermo-Responsive Material : A study on an aryl-substituted pyrrole derivative, namely 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), highlighted its use as a thermo-responsive material due to its unique fluorescence in the solid state. This property makes it suitable for temperature monitoring devices (Han et al., 2013).
  • Conformation and Crystal Structure Analysis : Research on pyrrole α-aldehydes, including 2-formyl-4,5-dimethyl-1H-pyrrole, provided insights into their conformation and crystal structures, useful in the field of crystallography and materials science (Boiadjiev & Lightner, 2003).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Due to the diversity of pyrrole-containing analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-6-13(9-17)11(2)16(10)14-5-3-4-12(7-14)8-15/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUOVWFDDLWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C#N)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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